4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene
Overview
Description
Benzo[1,2-c:3,4-c’:5,6-c’']trithiophene is a planar, electron-rich compound that plays a foundational role in the assembly of covalent organic frameworks (COFs). Its full π-conjugation is essential for facilitating electron transfer, making it a valuable building block in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[1,2-c:3,4-c’:5,6-c’‘]trithiophene can be synthesized through a series of steps involving the use of benzo[1,2-b:3,4-b’:5,6-b’‘]trithiophene-2,5,8-tricarbaldehyde and [1,1’:4’,1’‘]-terphenyl-4,4’'-dicarbonitrile. The reaction conditions typically involve the use of a sp2 carbon-conjugated COF assembly process .
Industrial Production Methods
While specific industrial production methods for benzo[1,2-c:3,4-c’:5,6-c’']trithiophene are not widely documented, the compound’s synthesis in a laboratory setting often involves palladium-catalyzed methylations of corresponding hexabromides .
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-c:3,4-c’:5,6-c’']trithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its selective oxidation of organic sulfides when combined with TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl .
Common Reagents and Conditions
Oxidation: TEMPO and O2 are commonly used reagents for the selective oxidation of organic sulfides.
Reduction: Palladium-catalyzed reactions are often employed.
Substitution: Various alkyl halides can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
Benzo[1,2-c:3,4-c’:5,6-c’']trithiophene has a wide range of scientific research applications:
Chemistry: It is used in the assembly of covalent organic frameworks (COFs) for photocatalysis.
Biology: Its electron-rich properties make it useful in biological electron transfer studies.
Industry: Used in the production of organic photovoltaics and other electronic materials.
Mechanism of Action
The mechanism of action of benzo[1,2-c:3,4-c’:5,6-c’‘]trithiophene involves its full π-conjugation, which facilitates electron transfer. This property is crucial for its role in photocatalysis and other electron transfer processes. TEMPO mediates hole transfer between benzo[1,2-c:3,4-c’:5,6-c’']trithiophene and organic sulfides, incorporating oxygen atoms into sulfoxides via an electron transfer pathway .
Comparison with Similar Compounds
Similar Compounds
- Benzo[a]anthracene
- Benzo[b]fluoranthene
- Benzo[e]pyrene
- Naphtho[2,1-b:3,4-b’]bisthieno[3,2-b]benzothiophene
Uniqueness
Benzo[1,2-c:3,4-c’:5,6-c’']trithiophene is unique due to its planar, electron-rich structure and full π-conjugation, which are essential for its role in electron transfer and photocatalysis. Its ability to facilitate selective oxidation of organic sulfides sets it apart from other similar compounds .
Properties
IUPAC Name |
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6S3/c1-7-8(2-13-1)10-4-15-6-12(10)11-5-14-3-9(7)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZUTJPYADZZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CSC=C3C4=CSC=C4C2=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376215 | |
Record name | benzo[1,2-c:3,4-c':5,6-c'']trithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67466-80-2 | |
Record name | benzo[1,2-c:3,4-c':5,6-c'']trithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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